1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate
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Overview
Description
1,3,3-Trimethyl-2-azabicyclo[222]octan-5-YL octadecanoate is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate typically involves the formation of the bicyclic core followed by esterification with octadecanoic acid. One common method to synthesize the bicyclic core is through the intramolecular cyclization of suitable precursors, such as cyclopentanes or piperidine derivatives . The reaction conditions often include the use of nucleophilic attack and intramolecular cyclization under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate involves its interaction with molecular targets and pathways. The bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane:
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate: A structurally similar compound with different functional groups and properties.
Uniqueness
1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate is unique due to its specific combination of a bicyclic core with an octadecanoate ester group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
55999-86-5 |
---|---|
Molecular Formula |
C28H53NO2 |
Molecular Weight |
435.7 g/mol |
IUPAC Name |
(1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-5-yl) octadecanoate |
InChI |
InChI=1S/C28H53NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(30)31-25-23-28(4)22-21-24(25)27(2,3)29-28/h24-25,29H,5-23H2,1-4H3 |
InChI Key |
LRGTYFYZMQBZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CC2(CCC1C(N2)(C)C)C |
Origin of Product |
United States |
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